molecular formula C8H5NO2 B1419824 3-(Pyridin-2-yl)propiolic acid CAS No. 858678-71-4

3-(Pyridin-2-yl)propiolic acid

Cat. No. B1419824
CAS RN: 858678-71-4
M. Wt: 147.13 g/mol
InChI Key: PALVOZXUYYJTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl)propiolic acid is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 g/mol . The compound is characterized by the presence of a pyridine ring and a propiolic acid group .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a propiolic acid group . The InChI key for this compound is PALVOZXUYYJTDL-UHFFFAOYSA-N . The compound has a topological polar surface area of 50.2 Ų and a complexity of 211 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 147.13 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has an exact mass of 147.032028402 g/mol and a monoisotopic mass of 147.032028402 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(Pyridin-2-yl)propiolic acid plays a significant role in the synthesis of various heterocyclic compounds. For instance, its application in the efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones showcases its utility in creating complex heterocyclic cores. This process involves the use of in situ generated propiolic acid chloride for the cyclization of acyclic β-keto N,S-acetals, leading to a flexible approach for synthesizing target compounds (Schirok, Alonso-Alija, & Michels, 2005).

Catalytic Applications and Material Science

In the field of material science, this compound derivatives have been explored for their catalytic properties. A study involving yttrium oxide catalysts, which investigated the reactions of pyridine and 2-propanol, revealed the potential of pyridine derivatives in exposing Bronsted acid, Lewis acid, and basic sites on catalysts. These findings highlight the adaptability of this compound in various catalytic processes (Hussein & Gates, 1998).

Corrosion Inhibition

Another significant application of this compound derivatives is in the field of corrosion inhibition. Schiff’s bases derived from pyridyl substituted triazoles, which are closely related to this compound, have been studied for their effectiveness in inhibiting corrosion in mild steel. These derivatives have shown substantial inhibition performance, highlighting the relevance of pyridine derivatives in industrial applications (Ansari, Quraishi, & Singh, 2014).

Pharmaceutical and Biomedical Research

In pharmaceutical research, derivatives of this compound have been employed in the synthesis of various biologically active compounds. For example, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which involves reactions with compounds structurally related to this compound, demonstrates its importance in creating compounds with potential antimicrobial activities (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Synthesis of Functionalized Indolizines and Pyridines

The versatility of this compound extends to the synthesis of functionalized indolizines and pyridines. Lewis acid-catalyzed cyclizations of 3-(pyridin-2-yl)-propiolates with enones have been employed to create ester-substituted indolizine derivatives, showcasing the compound's utility in generating novel organic structures (Specowius, Bendrath, Winterberg, Ayub, & Langer, 2012).

Future Directions

Pyridine compounds, including 3-(Pyridin-2-yl)propiolic acid, continue to attract interest due to their diverse functional groups and potential applications in various fields . Future research may focus on developing robust methods for the selective introduction of multiple functional groups to the pyridine scaffold .

properties

IUPAC Name

3-pyridin-2-ylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALVOZXUYYJTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.3 mL of n-butyllithium solution (1.6M in hexane) is added dropwise at −10° C. to a solution of 1 g (9.7 mmol) of 2-ethynylpyridine in 30 mL of absolute THF and stirred for 30 minutes. At −78° C., dry ice is added batchwise and the reaction mixture is allowed to heat up to ambient temperature. After about 1 hour, the reaction mixture is evaporated down and the residue is taken up in 10 mL of 1N hydrochloric acid while cooling with ice. The precipitate is filtered off, rinsed with isopropanol and diethyl ether, and dried in the vacuum drying chamber at 70° C. Yield: 0.6 g (42% of theory); melting point: 130° C.; C8H5NO2 (M=147.13); calc.: molecular ion peak (M+H)+: 148; found: molecular ion peak (M+H)+: 148.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-2-yl)propiolic acid
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-2-yl)propiolic acid
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-2-yl)propiolic acid
Reactant of Route 4
3-(Pyridin-2-yl)propiolic acid
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-2-yl)propiolic acid
Reactant of Route 6
3-(Pyridin-2-yl)propiolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.